molecular formula C12H16N4O4S B5596651 ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate CAS No. 5931-82-8

ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

Cat. No.: B5596651
CAS No.: 5931-82-8
M. Wt: 312.35 g/mol
InChI Key: GASFFLWTFGKVIO-UHFFFAOYSA-N
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Description

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a chemical compound with the molecular formula C12H16N4O4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a purine ring system substituted with ethyl and sulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethylxanthine (Caffeine): Shares the same purine ring system but lacks the ethyl and sulfanyl groups.

    Theobromine: Another purine derivative with similar structural features but different substituents.

    Theophylline: Similar to caffeine but with different pharmacological properties.

Uniqueness

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is unique due to the presence of both ethyl and sulfanyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to molecular targets and alter its reactivity compared to other purine derivatives .

Properties

IUPAC Name

ethyl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-5-20-7(17)6-21-11-13-9-8(14(11)2)10(18)16(4)12(19)15(9)3/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASFFLWTFGKVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974739
Record name Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-82-8
Record name Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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